8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one
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Overview
Description
8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic organic compound that features a benzothiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the reaction of aromatic aldehydes with methyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetate in the presence of acetic acid (AcOH) and acetonitrile (CH3CN) under reflux conditions . This method allows for the selective formation of the desired benzothiazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the thiazinone ring can be reduced to form a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated benzothiazine derivatives.
Scientific Research Applications
8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Thiazine: A simpler thiazine derivative with similar structural features.
Phenothiazine: A related compound with a tricyclic structure, widely used in the pharmaceutical industry.
Cephalosporins: A class of antibiotics that contain a thiazine ring in their structure.
Uniqueness
8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific substitution pattern and the presence of a hydroxymethyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H9NO2S |
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Molecular Weight |
195.24 g/mol |
IUPAC Name |
8-(hydroxymethyl)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H9NO2S/c11-4-6-2-1-3-7-9(6)13-5-8(12)10-7/h1-3,11H,4-5H2,(H,10,12) |
InChI Key |
XGDLDMYOIBUYPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2S1)CO |
Origin of Product |
United States |
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